tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate
Overview
Description
The compound “tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate” is a type of tertiary butyl ester . The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its characteristic applications . It is used in various chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .
Synthesis Analysis
Tertiary butyl esters, such as “this compound”, find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This flow process is more efficient, versatile, and sustainable compared to the batch process .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of the tert-butyl group. This group is known for its crowded structure, which elicits a unique reactivity pattern . This reactivity pattern is highlighted by its characteristic applications, starting from the use of this simple hydrocarbon moiety in chemical transformations .Chemical Reactions Analysis
The tert-butyl group in “this compound” is known for its unique reactivity pattern . This pattern is highlighted by its characteristic applications in chemical transformations . It is also relevant in nature, with implications in biosynthetic and biodegradation pathways .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of the tert-butyl group . This group is known for its unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations .Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-13(2,3)16-11(18)10-9-17(8-7-15-10)12(19)20-14(4,5)6/h10,15H,7-9H2,1-6H3,(H,16,18)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASIOHFAYPRIAC-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@H]1CN(CCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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